molecular formula C16H14O4 B3108043 Methyl 4-(benzyloxy)-3-formylbenzoate CAS No. 163619-40-7

Methyl 4-(benzyloxy)-3-formylbenzoate

Cat. No. B3108043
CAS RN: 163619-40-7
M. Wt: 270.28 g/mol
InChI Key: GSHQWKDRRNMPIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with benzyl chloride or other benzyl derivatives . For instance, the starting material methyl 4-(benzyloxy) benzoate was synthesized by the reaction of methyl 4-hydroxybenzoate and benzyl chloride in K2CO3 and DMF as solvent in an ultrasonic processor for up to 4 hours .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of pinacol boronic esters, a valuable but unknown transformation, has also been reported .

Scientific Research Applications

Synthons for Biologically Active Compounds

Methyl 4-(benzyloxy)-3-formylbenzoate has been utilized in the synthesis of various biologically active compounds. For instance, it was used as a synthon for the preparation of aromatic analogs of effective juvenoids derived from naphthalene ozonolysis products (Kukovinets et al., 2006).

Process Optimization and Chemical Synthesis

Research has focused on optimizing processes involving Methyl 4-(benzyloxy)-3-formylbenzoate. For example, the hydrolysis of 4-methyl acetal benzoate into methyl p-formylbenzoate was optimized, investigating the impact of various factors on yield (Tan Jihua, 2014).

Liquid-Crystalline Phase and Supramolecular Dendrimers

In a notable study, methyl 4-(benzyloxy)-3-formylbenzoate-based monodendrons exhibited a unique thermotropic cubic liquid-crystalline phase. This discovery has implications for the design of spherical supramolecular dendrimers (Balagurusamy et al., 1997).

Spectral Analysis and Structural Elucidation

Methyl 4-(benzyloxy)-3-formylbenzoate has been a subject in studies aiming at spectral analysis and structural elucidation of chemical compounds, such as (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate (Şahin et al., 2015).

Anticancer Potency and Cell Cycle Arrest

Research into anticancer properties of certain compounds led to the synthesis of triphenylstannyl 4-((arylimino)methyl)benzoates, derived from triphenylstannyl 4-formylbenzoate, showing potent and selective cytotoxicity with implications for inducing G1 and G2/M cell cycle arrest in cancer cells (Basu Baul et al., 2017).

Pharmaceutical and Biochemical Applications

Further applications in pharmaceutical and biochemical research involve the synthesis of various compounds like 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, which has potential therapeutic uses (Wang et al., 2015).

Safety and Hazards

The safety data sheet for similar compounds suggests wearing personal protective equipment, ensuring adequate ventilation, avoiding dust formation, and avoiding contact with skin, eyes, or clothing .

Future Directions

Future research could focus on developing catalytic protodeboronation of pinacol boronic esters, a valuable but unknown transformation . Additionally, more research is needed to fully understand the properties and potential applications of “Methyl 4-(benzyloxy)-3-formylbenzoate” and similar compounds.

properties

IUPAC Name

methyl 3-formyl-4-phenylmethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-16(18)13-7-8-15(14(9-13)10-17)20-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHQWKDRRNMPIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 3-formyl-4-hydroxybenzoate (3.55 g, 19.7 mmol) in DMF (20 ml) was added benzyl bromide (3.70 g, 21.67 mmol) and K2CO3 (4.1 g, 29.6 mmol). The reaction was stirred at ambient temperature overnight and the solvent evaporated to dryness (at reduced pressure). The residue was partitioned between ethyl ether and water and the aqueous layer extracted a second time with ethyl ether. The organic extracts were combined, washed with brine, dried (MgSO4 ) and evaporated to give methyl 3-formyl-4-benzyloxybenzoate as an off-white solid which was used without further purification.
Quantity
3.55 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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